
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by acetylation and subsequent reactions with hydrazine derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenothiazine compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interact with biological pathways related to oxidative stress, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine used as an antipsychotic.
Promethazine: Another phenothiazine with antiemetic and antihistamine properties.
Thioridazine: Used for its antipsychotic effects.
Uniqueness
2-Acetyl-10-((((2-hydroxy-4-methoxyphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine’s unique structure, particularly the presence of the hydrazino and methoxyphenyl groups, may confer distinct biological activities and chemical reactivity compared to other phenothiazines.
Conclusion
While specific details about this compound are limited, its potential applications in various scientific fields make it a compound of interest
Properties
CAS No. |
89258-09-3 |
|---|---|
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O4S/c1-15(28)16-8-10-23-20(11-16)27(19-5-3-4-6-22(19)32-23)24(30)14-26-25-13-17-7-9-18(31-2)12-21(17)29/h3-13,26,29H,14H2,1-2H3/b25-13+ |
InChI Key |
VFYXGWOLDLPFON-DHRITJCHSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=C(C=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=C(C=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


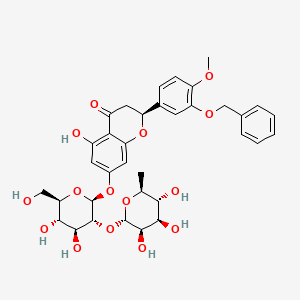
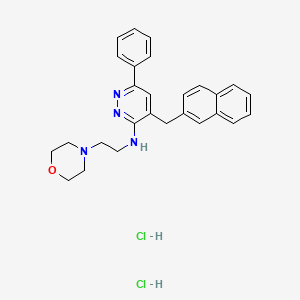
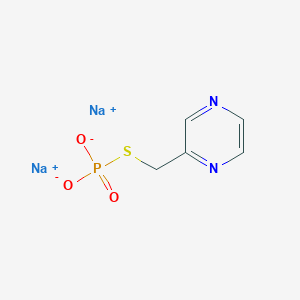
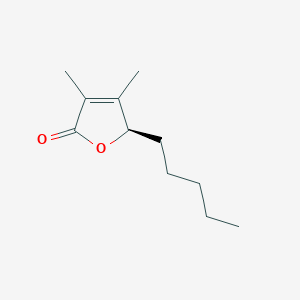

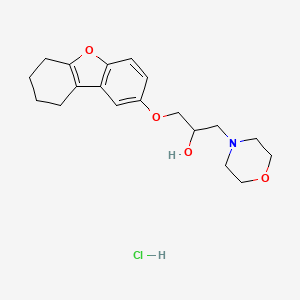

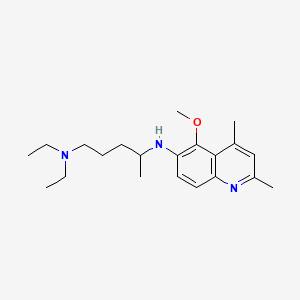
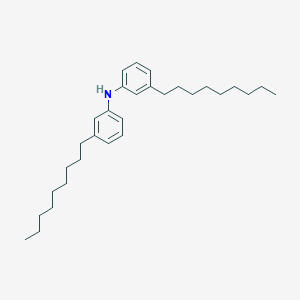
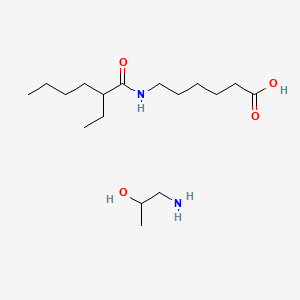
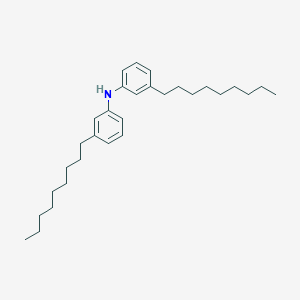
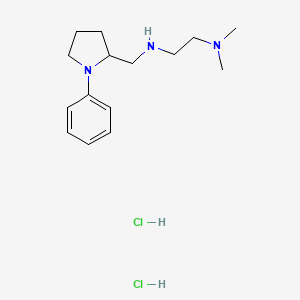
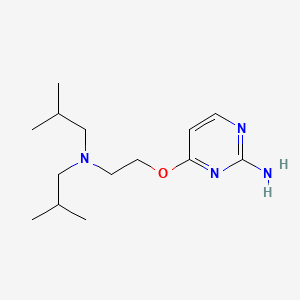
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
